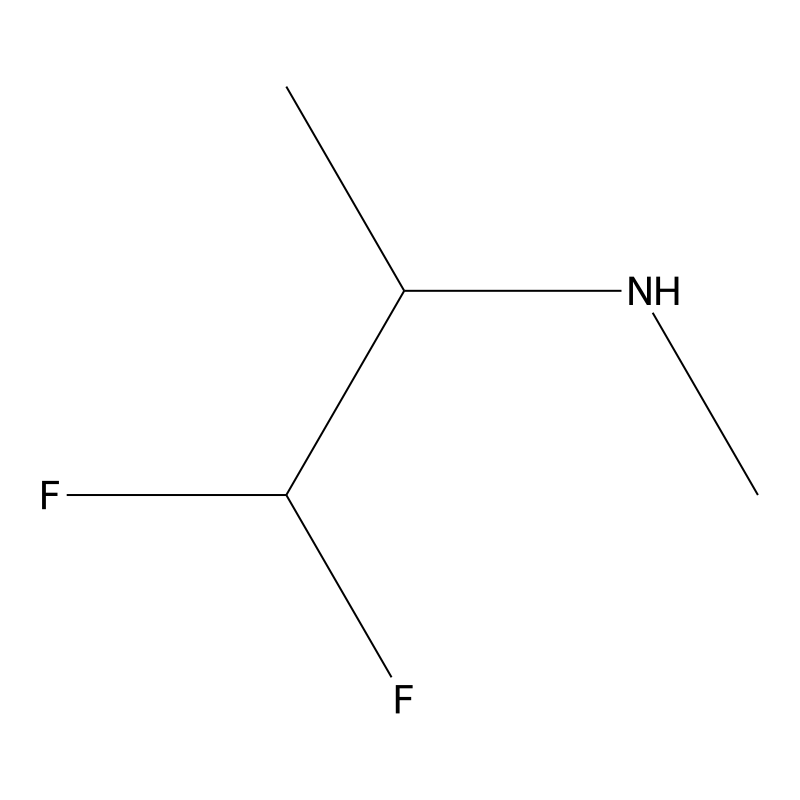

1,1-Difluoro-N-methylpropan-2-amine

Content Navigation

- 1. General Information

- 2. 1,1-Difluoro-N-methylpropan-2-amine: A Strategic Building Block for Enhanced Pharmacokinetic Properties

- 3. Non-Interchangeability: Why N-Methylisopropylamine is Not a Viable Substitute

- 4. Procurement Evidence: Quantitative Differentiation of 1,1-Difluoro-N-methylpropan-2-amine

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,1-Difluoro-N-methylpropan-2-amine is a fluorinated secondary amine building block designed for the strategic incorporation of the 1,1-difluoroisopropyl moiety into bioactive molecules. Its primary value in medicinal and agrochemical development lies in its ability to simultaneously modulate several critical physicochemical properties. The introduction of the gem-difluoro group at the β-position to the nitrogen atom predictably lowers amine basicity (pKa) and increases lipophilicity, which are key levers for improving a drug candidate's metabolic stability, membrane permeability, and overall developability profile.

References

- [1] Charlesworth, N. G., et al. Modular synthesis of cyclic β-difluoroamines. *Chemical Communications*, 2024, 60(60), 7701-7704.

- [5] Briggs, A. D., et al. Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organocatalysis. *Organic Letters*, 2012, 14(10), 2442-2445.

- [8] Wang, F., et al. Copper-Catalyzed Three-Component Aminofluorination of Alkenes and 1,3-Dienes: Direct Entry to Diverse β-Fluoroalkylamines. *Journal of the American Chemical Society*, 2022, 144(44), 20356-20365.

Direct substitution of 1,1-Difluoro-N-methylpropan-2-amine with its non-fluorinated analog, N-methylisopropylamine, is impractical in lead optimization workflows. The β,β-difluoro substitution is not a minor perturbation; it fundamentally alters the electronic and metabolic profile of the amine. This single modification can reduce amine basicity by a factor of nearly 1000 and provides a robust steric and electronic shield against enzymatic C-H oxidation, a common metabolic liability for isopropyl groups. These combined effects, which are critical for overcoming challenges like poor bioavailability or off-target activity, cannot be achieved with the parent hydrocarbon scaffold, making this compound a specific, non-interchangeable tool for addressing defined ADME and toxicology issues.

References

- [5] Briggs, A. D., et al. Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organocatalysis. *Organic Letters*, 2012, 14(10), 2442-2445.

- [13] Jeschke, P. The unique role of fluorine in the design of active ingredients for modern crop protection. *Pest Management Science*, 2004, 60(5), 455-465.

Drastic Basicity Reduction to Mitigate Liabilities and Tune Permeability

The strong inductive effect of the two β-fluorine atoms significantly reduces the basicity of the amine nitrogen. The pKa of the conjugate acid of a typical β,β-difluoro-substituted aliphatic amine is approximately 7.3. This represents a nearly 800-fold decrease in basicity compared to the non-fluorinated analog, N-methylisopropylamine, which has a pKa of approximately 10.6. This level of attenuation is a critical tool for medicinal chemists to reduce basicity-driven off-target effects (e.g., hERG channel affinity) and to increase the fraction of the neutral species at physiological pH, potentially enhancing membrane permeability.

| Evidence Dimension | Amine Basicity (pKa of Conjugate Acid) |

| Target Compound Data | ~7.3 (for β,β-difluoro aliphatic amines) |

| Comparator Or Baseline | N-methylisopropylamine (~10.6) |

| Quantified Difference | ~3.3 pKa units lower (approx. 800x less basic) |

| Conditions | Aqueous solution, standard conditions. |

It allows for precise control over a molecule's ionization state to de-risk toxicity and improve its ability to cross cell membranes, directly impacting drug developability.

Demonstrated Enhancement of Oral Bioavailability by >2.5-Fold

Replacing a metabolically susceptible isopropyl group with a 1,1-difluoroisopropyl group, installed using a primary amine analog of this compound, has been shown to significantly improve pharmacokinetic outcomes. In a head-to-head comparison of two Bruton’s Tyrosine Kinase (BTK) inhibitors, the analog containing the 1,1-difluoroisopropyl moiety exhibited an oral bioavailability (%F) of 43% in rats. This was a 2.5-fold improvement over the comparator molecule containing a standard isopropyl group, which had an oral bioavailability of only 17%. This enhancement is attributed to increased metabolic stability by blocking C-H oxidation.

| Evidence Dimension | Oral Bioavailability (%F) in Rats |

| Target Compound Data | 43% (for analog with 1,1-difluoroisopropyl group) |

| Comparator Or Baseline | 17% (for analog with isopropyl group) |

| Quantified Difference | +153% relative increase |

| Conditions | In vivo study in rats, comparing structurally identical compounds except for the target moiety. |

This provides direct evidence that using this building block can solve low bioavailability, a common and costly failure point in drug development.

Systematic Increase in Lipophilicity for Improved ADME Profile

The incorporation of two fluorine atoms provides a reliable method for increasing a fragment's lipophilicity, a key parameter for tuning absorption and distribution. The calculated octanol-water partition coefficient (XLogP3) for 1,1-Difluoro-N-methylpropan-2-amine is approximately 0.9. This is a notable increase compared to the XLogP3 of 0.6 for the non-fluorinated analog, N-methylisopropylamine. This controlled increase in lipophilicity allows researchers to systematically enhance membrane permeability while avoiding the large, unpredictable increases associated with adding more carbon atoms.

| Evidence Dimension | Calculated Lipophilicity (XLogP3) |

| Target Compound Data | ~0.9 |

| Comparator Or Baseline | N-methylisopropylamine (~0.6) |

| Quantified Difference | +0.3 units |

| Conditions | Computational property calculation via XLogP3 algorithm. |

It offers a predictable strategy to enhance a drug's absorption and tissue distribution, which is essential for achieving therapeutic efficacy.

Lead Optimization to Enhance Oral Bioavailability

For lead compounds containing an N-isopropyl group that exhibit poor oral bioavailability due to rapid first-pass metabolism. The evidence strongly supports that substituting the isopropyl with a 1,1-difluoroisopropyl group via this building block can significantly increase metabolic stability and more than double the percentage of the drug that reaches systemic circulation.

De-risking Cardiotoxicity by Attenuating Amine Basicity

In development programs for CNS agents or other drugs where high amine basicity is correlated with hERG ion channel inhibition, this compound is a preferred choice. It provides a structurally conservative modification to dramatically lower pKa, reducing the risk of cardiotoxicity while preserving core binding interactions.

Systematic Tuning of Permeability in Hit-to-Lead Campaigns

When initial hits display good potency but poor cell permeability, this building block can be used to systematically increase lipophilicity. Its predictable effect on logP allows for a controlled enhancement of membrane permeability without resorting to larger, more sterically demanding alkyl groups that might negatively impact target binding.

References

- [1] As-Sultany, M. H., et al. Design, Synthesis, and Biological Evaluation of Novel Reversible Bruton’s Tyrosine Kinase (BTK) Inhibitors for the Treatment of B-Cell Malignancies. *Journal of Medicinal Chemistry*, 2018, 61(15), 6636-6653.

- [5] Briggs, A. D., et al. Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organocatalysis. *Organic Letters*, 2012, 14(10), 2442-2445.

- [16] National Center for Biotechnology Information. PubChem Compound Summary for CID 78485, N-Methylisopropylamine.